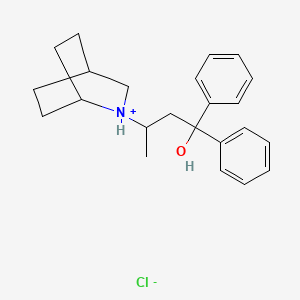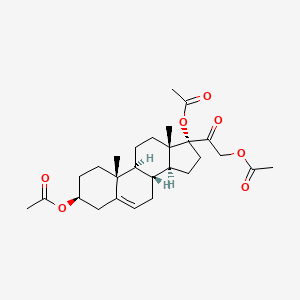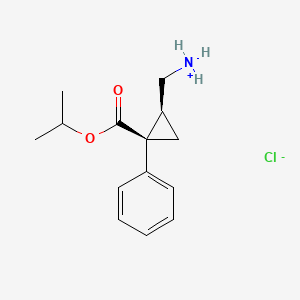
(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, a phenyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the reaction of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating central nervous system disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(aminomethyl)cyclopropanecarboxylic acid: A precursor in the synthesis of the target compound.
1-Phenyl-2-(aminomethyl)cyclopropane carboxamide: Another derivative with potential therapeutic applications.
Uniqueness
(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the ester group
Properties
CAS No. |
105310-29-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(2)17-13(16)14(8-12(14)9-15)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,15H2,1-2H3;1H/t12-,14+;/m1./s1 |
InChI Key |
PKKPTPQOBVSZFC-OJMBIDBESA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC(C)OC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


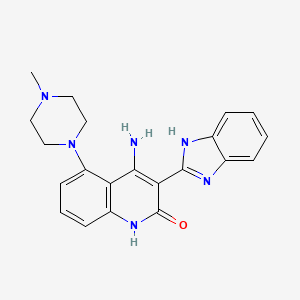
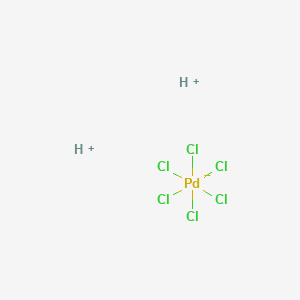

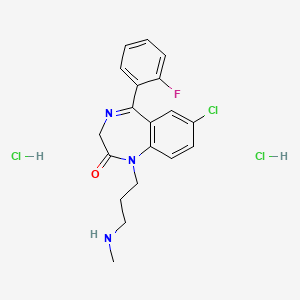
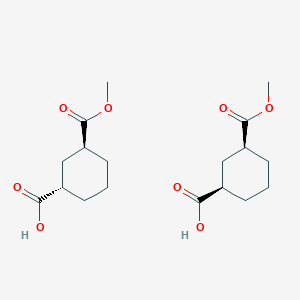
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
